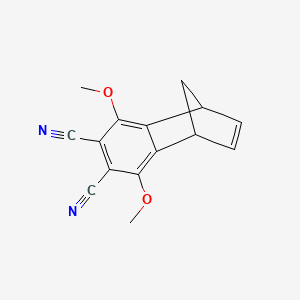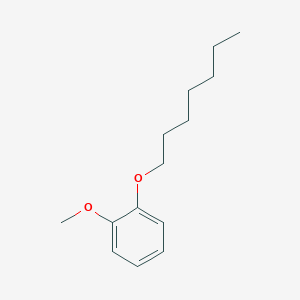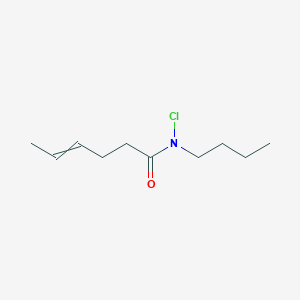![molecular formula C30H40N4+2 B15168310 1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) CAS No. 561000-14-4](/img/structure/B15168310.png)
1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) is a complex organic compound that features an anthracene core linked to two imidazolium units via methylene bridges
Preparation Methods
The synthesis of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and imidazole derivatives.
Formation of Methylene Bridges: The anthracene core is functionalized with methylene groups through a series of reactions, often involving formaldehyde or other methylene donors.
Imidazolium Formation: The functionalized anthracene is then reacted with butyl-substituted imidazole under conditions that promote the formation of imidazolium ions. This step may involve the use of strong acids or other catalysts to facilitate the reaction.
Chemical Reactions Analysis
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium units can be reduced to imidazole under appropriate conditions.
Substitution: The methylene bridges can be substituted with other functional groups, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) has several scientific research applications:
Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes due to its photophysical properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a fluorescent probe for imaging and tracking biological processes.
Mechanism of Action
The mechanism by which 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthracene core can intercalate with DNA, while the imidazolium units can interact with negatively charged biomolecules, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar compounds to 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) include:
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative with different functional groups.
1,1’-[Anthracene-9,10-diylbis(methylene)]bis(pyridin-1-ium-4-olate): A compound with pyridinium units instead of imidazolium.
The uniqueness of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) lies in its specific structural arrangement, which imparts distinct photophysical and chemical properties.
Properties
CAS No. |
561000-14-4 |
|---|---|
Molecular Formula |
C30H40N4+2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
3-butyl-1-[[8-[(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]anthracen-1-yl]methyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C30H38N4/c1-3-5-13-31-15-17-33(23-31)21-27-11-7-9-25-19-26-10-8-12-28(30(26)20-29(25)27)22-34-18-16-32(24-34)14-6-4-2/h7-12,15-20H,3-6,13-14,21-24H2,1-2H3/p+2 |
InChI Key |
HMQKHGGFXNRPPC-UHFFFAOYSA-P |
Canonical SMILES |
CCCCN1C[NH+](C=C1)CC2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C[NH+]5CN(C=C5)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)




![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)

![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)

![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)
